Home > Products > Building Blocks P11910 > 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide - 114289-47-3

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

Catalog Number: EVT-318629
CAS Number: 114289-47-3
Molecular Formula: C23H39NO4
Molecular Weight: 393.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976) is a synthetic compound classified as a fatty acid anilide. [, , , , ] It is a potent and specific inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), both in vitro and in vivo. [, , , ] CI-976 has been primarily investigated for its role in cholesterol metabolism and potential applications in treating hypercholesterolemia and atherosclerosis. [, , , , , , , , , ]

Future Directions
  • Understanding the Role of LPAT Inhibition: While CI-976 is a well-known ACAT inhibitor, its effects on LPAT require further investigation. [, , ] Characterizing its specific interactions with different LPAT isoforms and their downstream consequences on membrane trafficking and cellular functions would be valuable.
  • Developing Analogues with Improved Properties: CI-976, although a potent ACAT inhibitor, has limitations regarding its bioavailability and potential for adrenal toxicity. [, ] Developing analogues with improved pharmacokinetic properties and a better safety profile could lead to more clinically viable drug candidates.
  • Exploring Combination Therapies: Studies suggest potential benefits in combining CI-976 with other lipid-lowering agents or therapeutic strategies. [] Investigating the synergistic effects of CI-976 with existing therapies could lead to more effective treatments for hypercholesterolemia, atherosclerosis, and other lipid-related disorders.
  • Investigating its Potential in Lymphoma Treatment: Further research is necessary to validate the initial findings and explore the therapeutic potential of CI-976, either alone or in combination therapies, for treating lymphoma. [] This includes optimizing dosing regimens, evaluating efficacy in different lymphoma subtypes, and understanding the long-term effects of blocking cholesterol efflux mechanisms in lymphoma cells.
Synthesis Analysis

The synthesis of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide involves the formation of an amide bond between a dodecanoic acid derivative and 2,4,6-trimethoxyaniline. Although specific synthetic protocols are not extensively detailed in the literature, the general approach likely includes the following steps:

  1. Starting Materials: Dodecanoic acid (or its derivatives) and 2,4,6-trimethoxyaniline.
  2. Reaction Conditions: Typically performed under conditions that facilitate amide bond formation, such as using coupling agents (e.g., dicyclohexylcarbodiimide) or acid chlorides.
  3. Purification: The product is usually purified through recrystallization or chromatography techniques to obtain the final compound in high purity.

The synthesis was part of broader research into fatty acid anilides aimed at developing inhibitors for cholesterol acyltransferases .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide can be described as follows:

  • Chemical Formula: C20_{20}H31_{31}N O3_{3}
  • Molecular Weight: Approximately 331.47 g/mol.
  • Structural Features:
    • The compound features a long hydrophobic dodecanamide chain.
    • The presence of two methyl groups at the second carbon position enhances lipophilicity.
    • A phenyl ring substituted with three methoxy groups at positions 2, 4, and 6 provides significant steric hindrance and electronic effects that influence its biological activity.

The structure facilitates interaction with the active site of ACAT due to its lipophilic nature and specific spatial configuration .

Chemical Reactions Analysis

CI-976 undergoes various metabolic transformations primarily involving oxidation processes. Key metabolic pathways include:

  1. Omega-Oxidation: Initial oxidation leading to the formation of a carboxylic acid derivative.
  2. Beta-Oxidation: Further degradation resulting in shorter-chain fatty acids.
  3. Metabolite Identification:
    • Major metabolite: 5,5-dimethyl-6-oxo-6-[(2,4,6-trimethoxyphenyl)amino]hexanoic acid.
    • Minor metabolite: 6,6-dimethyl-7-oxo-7-[(2,4,6-trimethoxyphenyl)amino]heptanoic acid.

These metabolites have been identified through studies involving both in vitro and in vivo models .

Mechanism of Action

The primary mechanism of action for CI-976 involves the inhibition of ACAT enzymes (specifically ACAT1 and ACAT2). By binding to these enzymes:

  1. Inhibition of Cholesterol Esterification: CI-976 prevents the conversion of free cholesterol into cholesteryl esters within cells.
  2. Impact on Cholesterol Homeostasis: This inhibition affects cholesterol absorption from dietary sources and influences lipoprotein assembly in the liver and intestine.
  3. Potential Effects on Other Enzymes: There is evidence suggesting that CI-976 may also influence lysophospholipid acyltransferase activity .
Physical and Chemical Properties Analysis

While specific physicochemical properties such as solubility and melting point are not thoroughly documented in available literature, general characteristics can be inferred:

Further characterization through techniques like high-performance liquid chromatography would provide more precise data regarding these properties .

Applications

CI-976 has been primarily researched for its potential applications in:

  1. Cholesterol Management: As an inhibitor of ACAT, it may help reduce cholesterol levels in patients with hypercholesterolemia.
  2. Cardiovascular Disease Prevention: By modulating cholesterol metabolism, it holds promise for preventing diseases associated with high cholesterol levels such as atherosclerosis.
  3. Research Tool: CI-976 serves as a valuable tool for studying cholesterol metabolism pathways and the role of ACAT in various biological processes .
Introduction to 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

Nomenclature and Structural Classification

This synthetic organic compound belongs to the anilide class, characterized by a dodecanamide chain linked to a trimethoxyphenyl ring. Its systematic IUPAC name is 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, reflecting its branched alkyl chain and symmetrically substituted aromatic moiety. Alternative designations include CI-976 (pharmacological code) and CHEBI:95040 (ChEBI identifier) [2] [6]. The molecular formula C₂₃H₃₉NO₄ (molecular weight: 393.56 g/mol) features three distinct regions:

  • A branched hydrophobic tail (2,2-dimethyldodecanoyl) providing lipid solubility
  • A planar aromatic head (2,4,6-trimethoxyphenyl) enabling π-π stacking
  • A secondary amide linker conferring structural rigidity [6] [7]
  • Table 1: Nomenclature and Identifiers
    Nomenclature SystemIdentifier
    IUPAC Name2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
    Chemical Abstracts Service (CAS)114289-47-3
    ChEBI IDCHEBI:95040
    Common SynonymsCI-976; PD128042
    Molecular FormulaC₂₃H₃₉NO₄

The 2,4,6-trimethoxy substitution pattern creates steric hindrance near the amide bond, influencing conformational orientation and molecular packing. LogP values of ~6.54 indicate extreme hydrophobicity, critical for membrane interactions [6] [7]. This architecture classifies it as a long-chain fatty acid anilide derivative with structural similarities to lipid-modifying enzyme inhibitors.

Historical Development and Discovery

Discovered in the late 1980s, CI-976 emerged from efforts to develop acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for atherosclerosis treatment. Initial pharmacological characterization revealed potent inhibition of intestinal ACAT (IC₅₀ = 0.073 μM) [4]. However, during mechanistic studies, researchers observed paradoxical Golgi complex tubulation inconsistent with ACAT inhibition. This led to the landmark discovery that CI-976 concurrently inhibits lysophospholipid acyltransferases (LPATs) – enzymes critical for phospholipid remodeling in membrane trafficking [3].

Repurposing CI-976 as an LPAT antagonist enabled breakthroughs in understanding COPII vesicle biogenesis. Studies in the 2000s demonstrated its reversible inhibition of ER-to-Golgi transport by blocking vesicle fission, positioning it as the first small-molecule tool for dissecting lipid-dependent vesiculation mechanisms [3]. This dual-pathway inhibition exemplifies the compound’s role in revealing unexpected crosstalk between lipid metabolic pathways.

  • Table 2: Historical Development Timeline
    YearDevelopment MilestoneContext
    Late 1980sSynthesis as ACAT inhibitorAtherosclerosis drug development
    1993Identification of Golgi tubulation effectsDiscovery of off-target LPAT inhibition
    2008Mechanistic link to COPII vesicle fissionElucidation of ER export blockade
    2010sTool compound for membrane curvature studiesCell biological applications

Key Academic and Industrial Relevance

Academic Significance

CI-976’s primary research utility lies in probing membrane trafficking mechanics. It reversibly inhibits COPII vesicle fission from endoplasmic reticulum exit sites (ERES) by disrupting lipid-dependent membrane curvature. At 50 μM concentration, CI-976 blocks VSV-G glycoprotein transport in vivo and COPII vesicle formation in vitro, causing cargo accumulation in Sec23/24-positive ERES structures. This uniquely positions it for studying:

  • Lipid asymmetry generation during vesicle scission [3]
  • LPAT-mediated phospholipid remodeling in membrane curvature
  • Sar1 GTPase dynamics in tubulation versus fission [3]

Biophysical studies further exploit its hydrophobicity (logP 6.54) to investigate surfactant-drug interactions. Wettability analyses using compressed CI-976 discs reveal advancing contact angles >90° with water, decreasing to 65° with 0.1% polysorbate 80. This model surface quantifies surfactant effects on dissolution kinetics of hydrophobic APIs [7].

Industrial Applications

In pharmaceutical development, CI-976 derivatives inspired aortic-selective ACAT inhibitors. Structure-activity relationship (SAR) studies showed that:

  • The 2,2-dimethylalkyl chain optimizes ACAT-1 inhibition
  • Methoxy group positioning modulates isoform selectivity [4]
  • Table 3: Industrial Research Applications
    Application SectorUse CaseReference
    Cardiovascular Drug DiscoveryTemplate for ACAT-1 inhibitors (e.g., K-604) [4]
    Pharmaceutical FormulationModel compound for wettability enhancement [7]
    Chemical BiologyLPAT probe compound (commercial availability) [6]

Commercial availability (e.g., ChemSpace ID: CSSB00000066014) supports ongoing drug discovery [6]. Patent analyses show 14 derivatives since 2010 targeting neurodegenerative diseases and cancer, leveraging ACAT-1 modulation in cholesterol homeostasis [4] [6].

Properties

CAS Number

114289-47-3

Product Name

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

IUPAC Name

2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

Molecular Formula

C23H39NO4

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25)

InChI Key

WAFNZAURAWBNDZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC

Synonyms

2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
CI 976
CI-976
PD 128042
PD-128042
PD128042

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.